4-Amino-1-(2-pyridyl)piperidine hydrochloride
Overview
Description
4-Amino-1-(2-pyridyl)piperidine hydrochloride is a chemical compound used as a pharmaceutical intermediate . This compound was originally part of the Alfa Aesar product portfolio, which is now a Thermo Scientific brand product .
Molecular Structure Analysis
The molecular formula of this compound is C10H15N3·HCl . The molecular weight is 213.71 . The structure includes a piperidine ring with an amino group at the 4th position and a pyridyl group at the 1st position .Scientific Research Applications
SR 57227A: A 5-HT3 Receptor Agonist
SR 57227A, closely related to 4-Amino-1-(2-pyridyl)piperidine hydrochloride, is a novel compound with high affinity and selectivity for the 5-HT3 receptor. It has shown potential both in vitro and in vivo as a potent agonist, suggesting its utility in neuropharmacological research, especially for characterizing the effects produced by the stimulation of 5-HT3 receptors (Bachy et al., 1993).
GABA Uptake Inhibitors
Research has identified certain piperidine derivatives as potent inhibitors of γ-Aminobutyric acid (GABA) uptake, highlighting their significance in neuroscience, particularly for their anticonvulsant activities. These compounds offer insights into the development of new therapeutic agents for neurological disorders (Ali et al., 1985).
Corrosion Inhibition
4-Amino-N,N-di-(2-pyridylmethyl)-aniline, a derivative, demonstrates the corrosion inhibition properties on mild steel in hydrochloric acid. This research provides a foundation for developing new corrosion inhibitors in industrial applications, underscoring the compound's utility beyond pharmacological uses (Xu et al., 2015).
Synthesis of Functionalized Pyridines
The compound has been used as a precursor in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, illustrating its role in organic synthesis and the creation of molecules with potential biological activities (Mekheimer et al., 1997).
Antimycobacterial Spiro-piperidin-4-ones
An atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, derived from reactions involving compounds similar to this compound, showed promising antimycobacterial activity. This research contributes to the search for new treatments against tuberculosis (Kumar et al., 2008).
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
As a pharmaceutical intermediate, its mode of action would largely depend on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate, it’s likely that the pathways affected would be determined by the final drug it contributes to .
Pharmacokinetics
As a pharmaceutical intermediate, these properties would be more relevant to the final drug product it is used to create .
Result of Action
As an intermediate, its effects would be largely dependent on the final drug it is used to synthesize .
Action Environment
It is noted that it is stable under recommended storage conditions and is incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
4-Amino-1-(2-pyridyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and functions . The compound’s interaction with enzymes and proteins can influence their activity, leading to changes in biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under recommended storage conditions
Properties
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICPQFPDAEZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671512 | |
Record name | 1-(Pyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-39-2 | |
Record name | 1-(Pyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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